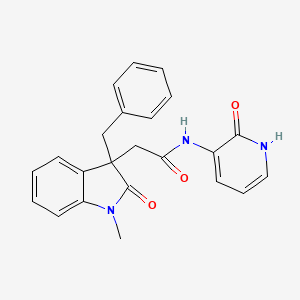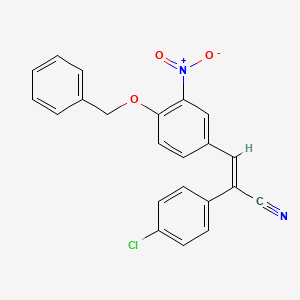![molecular formula C21H13BrCl2N2O3 B5497796 (5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5497796.png)
(5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a dichlorophenyl-furan moiety, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine-2,4-dione derivatives and furan-containing molecules. Examples are:
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets (5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-13-3-1-12(2-4-13)11-26-20(27)18(25-21(26)28)10-15-6-8-19(29-15)16-9-14(23)5-7-17(16)24/h1-10H,11H2,(H,25,28)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSAFCBIALWPX-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5497713.png)

![N,N-dimethyl-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B5497722.png)
![(1R*,2R*,6S*,7S*)-4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5497729.png)
![1-(1H-imidazol-1-ylmethyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5497735.png)
![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5497753.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)
![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)
![N-[(E)-3-(naphthalen-2-ylamino)-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B5497776.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5497783.png)

![4-(5-{[(2Z)-5-[4-(Dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B5497804.png)
